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2-(aminomethyl)quinazolin-4(3H)-one

Catalog No.
S823277
CAS No.
437998-08-8
M.F
C9H9N3O
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(aminomethyl)quinazolin-4(3H)-one

CAS Number

437998-08-8

Product Name

2-(aminomethyl)quinazolin-4(3H)-one

IUPAC Name

2-(aminomethyl)-3H-quinazolin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13)

InChI Key

BRVSYHWZXIPJJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CN

Potential Areas of Investigation:

The structure of 2-(aminomethyl)quinazolin-4(3H)-one contains a quinazolinone core, which is a privileged scaffold found in many biologically active molecules []. This suggests potential for 2-(aminomethyl)quinazolin-4(3H)-one to be investigated in various areas of scientific research, although specific studies are yet to be reported in detail. Here are some general possibilities:

  • Kinase Inhibition

    Quinazolinones have been shown to possess kinase inhibitory activity []. Kinases are enzymes involved in regulating many cellular processes. Thus, 2-(aminomethyl)quinazolin-4(3H)-one could be explored as a potential inhibitor of specific kinases, which could be useful in understanding cellular signaling pathways or even in drug discovery efforts for diseases associated with dysregulated kinase activity.

  • Antimicrobial Activity

  • Other Biological Activities

    The quinazolinone core has also been linked to various other biological activities, including anti-cancer and anti-inflammatory properties [, ]. 2-(Aminomethyl)quinazolin-4(3H)-one might be a candidate for investigation in these areas as well, but more research is needed.

2-(Aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound features a quinazolin-4(3H)-one core structure, which consists of a fused benzene and pyrimidine ring system, with an amino methyl group attached to the nitrogen atom at position 2. The molecular formula for this compound is C10H10N4O, and its systematic name reflects its functional groups and structural characteristics.

The quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of the aminomethyl group enhances the potential for further functionalization, making it a valuable scaffold for drug development.

The chemical reactivity of 2-(aminomethyl)quinazolin-4(3H)-one is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amino group can be acylated to form amides, which may enhance biological activity.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form imines or related structures, expanding its chemical diversity.

These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.

2-(Aminomethyl)quinazolin-4(3H)-one has been studied for its biological activities, particularly in relation to cancer treatment and enzyme inhibition. Research indicates that derivatives of quinazolin-4(3H)-one exhibit potent inhibitory effects on various tyrosine kinases, such as:

  • Cyclin-dependent kinase 2 (CDK2)
  • Human epidermal growth factor receptor 2 (HER2)
  • Epidermal growth factor receptor (EGFR)

These compounds have shown promise as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .

Several methods have been developed for synthesizing 2-(aminomethyl)quinazolin-4(3H)-one:

  • Conventional Synthesis: A common approach involves the reaction of anthranilic acid with isothiocyanates or carboxylic acid derivatives under reflux conditions .
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods where multiple reactants are combined in a single reaction vessel, significantly simplifying the synthesis process .
  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields, providing an efficient pathway to synthesize quinazolinone derivatives .
  • Transition Metal-Free Approaches: Novel synthetic routes have been developed that do not require transition metal catalysts, making the process more environmentally friendly .

The applications of 2-(aminomethyl)quinazolin-4(3H)-one extend across various fields:

  • Pharmaceuticals: It serves as a lead compound in drug discovery for developing new anticancer agents.
  • Biochemical Research: Its ability to inhibit specific kinases makes it valuable in studying signaling pathways involved in cancer progression.
  • Material Science: Quinazolinones are explored for their potential use in developing new materials due to their unique electronic properties.

Interaction studies involving 2-(aminomethyl)quinazolin-4(3H)-one focus on its binding affinity with target proteins, particularly kinases. Molecular docking studies have revealed that this compound can effectively bind to the active sites of CDK2 and EGFR, demonstrating competitive inhibition mechanisms. These studies help elucidate the structure-activity relationships that govern its biological efficacy .

Several compounds share structural similarities with 2-(aminomethyl)quinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methylquinazolin-4(3H)-oneMethyl group at position 2Exhibits distinct pharmacological profiles compared to 2-(aminomethyl) derivative
Quinazolin-4(3H)-oneLacks amino substituentServes as a parent structure for many derivatives
7-Chloroquinazolin-4(3H)-oneChlorine substitution at position 7Known for enhanced antimicrobial activity
6-Methoxyquinazolin-4(3H)-oneMethoxy group at position 6Displays unique anti-inflammatory properties

The uniqueness of 2-(aminomethyl)quinazolin-4(3H)-one lies in its specific amino functionalization, which enhances its potential as a kinase inhibitor and contributes to its diverse biological activities compared to other quinazolinones.

XLogP3

-0.2

Dates

Last modified: 08-16-2023

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